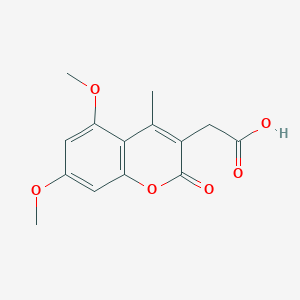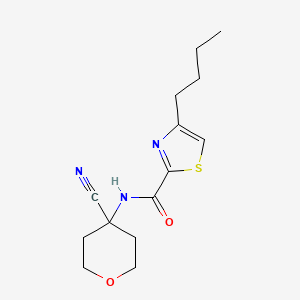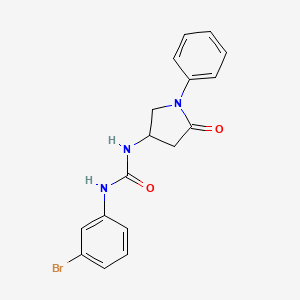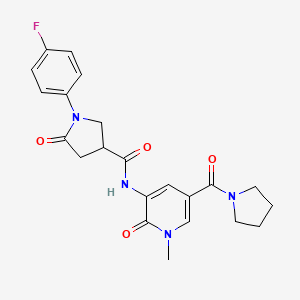
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid” is a chemical compound with the molecular formula C14H14O6 . It is a derivative of coumarin, a fragrant organic compound that is found in many plants .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, one method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . These include High-Resolution Mass Spectrometry (HRMS), Electron Impact Mass Spectrometry (EIMS), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 278.26, a predicted density of 1.304±0.06 g/cm3, a predicted boiling point of 518.3±50.0 °C, and a melting point of 218-220 °C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
2-(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a compound that serves as a foundation for synthesizing various chemical derivatives with potential applications in scientific research. For instance, the design and synthesis of thiazolidin-4-ones based on a similar chromene-acetic acid structure have been reported. These derivatives are synthesized via a series of reactions starting from a chromene-acetic acid methyl ester, leading to Schiff’s bases and ultimately N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides, which are planned to be screened for antibacterial activity (Čačić et al., 2009).
Antimicrobial Activity
Further research into derivatives of chromene-acetic acid has shown the potential for antimicrobial applications. A study on the synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide revealed the creation of several new compounds. These compounds exhibited promising in vitro activity against various bacterial and fungal strains, highlighting the potential of chromene-acetic acid derivatives in developing new antimicrobial agents (Čačić et al., 2006).
Antioxidant Properties
The exploration of new coumarin derivatives, including structures based on 2H-chromen-acetic acid, has identified compounds with significant antioxidant activity. The study compared the effectiveness of these compounds against standard antioxidants, demonstrating the coumarin derivatives' potential in mitigating oxidative stress-related conditions (Kadhum et al., 2011).
Bioactive Compound Synthesis
Research into the synthesis of condensed furylacetic acids based on multicomponent condensation of heterocyclic enols with arylglyoxals and Meldrum's acid has led to previously unknown substituted 2-(2-aryl-4-oxo-4H-furo[3,2-c]chromen-3-yl)acetic acids. These compounds, developed through a novel synthesis method, open new avenues for creating bioactive molecules with potential pharmaceutical applications (Gorbunov et al., 2018).
Selective Esterifications
The discovery of oxyma and its derivatives, which show a remarkable effect on the selective esterification of primary alcohols even in water-containing solvents, highlights the versatility of chromene-acetic acid derivatives in organic synthesis. These findings suggest the utility of such compounds in facilitating esterification reactions, which are fundamental in producing various chemical products (Wang et al., 2012).
Propiedades
IUPAC Name |
2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-7-9(6-12(15)16)14(17)20-11-5-8(18-2)4-10(19-3)13(7)11/h4-5H,6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZRPANSJRBOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide](/img/structure/B2875217.png)

![2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2875222.png)

![(Tetrahydrofuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2875225.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2875227.png)
![1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2875228.png)


![Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride](/img/structure/B2875235.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2875236.png)
![2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875237.png)

![4-((4-chlorophenyl)thio)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2875239.png)
